![molecular formula C18H17ClN2O2S B3958813 ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate](/img/structure/B3958813.png)
ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate
Overview
Description
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It belongs to the class of benzimidazole derivatives, which have been shown to possess various biological activities, including antifungal, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in various animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its solubility in water is limited, which can make it challenging to use in certain experimental setups.
Future Directions
Further research is needed to fully understand the mechanism of action of ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate and its potential applications in cancer therapy and inflammation. Future studies could focus on optimizing its pharmacokinetic properties, exploring its use in combination with other anticancer agents, and investigating its potential use as a diagnostic agent for cancer imaging.
Scientific Research Applications
Ethyl 2-(1H-benzimidazol-2-ylthio)-3-(4-chlorophenyl)propanoate has been extensively studied for its potential pharmacological applications. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. In addition, it has been investigated for its potential use as a diagnostic agent for cancer imaging.
properties
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-(4-chlorophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-2-23-17(22)16(11-12-7-9-13(19)10-8-12)24-18-20-14-5-3-4-6-15(14)21-18/h3-10,16H,2,11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZIAVVQZPCQAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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